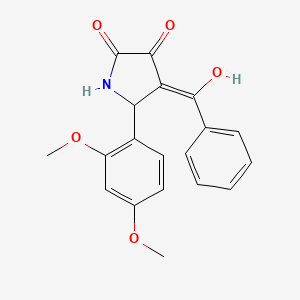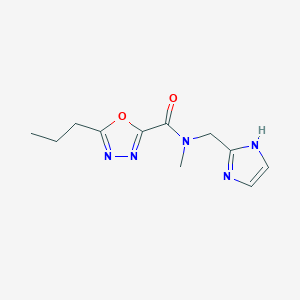![molecular formula C18H24N2S B5379649 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is a psychoactive substance that has been used as a recreational drug due to its mild stimulant and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and perception. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to increase levels of the stress hormone cortisol, which may be related to its anxiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high purity. Another advantage is that it has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation is that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has limited selectivity for specific receptor subtypes, which may make it difficult to study the specific effects of the drug on different neurotransmitter systems.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One area of interest is the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of anxiety and depression. Another area of interest is the potential use of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine and its effects on different neurotransmitter systems.
Méthodes De Synthèse
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized through several different methods, including the reaction of 2,5-dimethylphenylmagnesium bromide with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine. Another method involves the reaction of 2,5-dimethylphenylacetonitrile with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine and reduction with sodium borohydride.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has anxiogenic effects, which could be useful in the treatment of anxiety disorders. Another study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has antidepressant-like effects, which could be useful in the treatment of depression. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-4-5-15(2)17(12-14)20-9-7-19(8-10-20)13-18-16(3)6-11-21-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXIFRZSBAPZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)